1,10-Undecadiene

Description

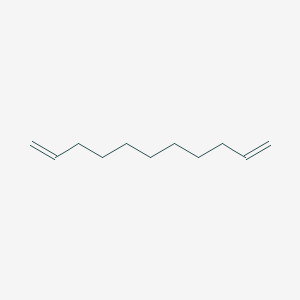

Structure

3D Structure

Properties

IUPAC Name |

undeca-1,10-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSLXTGMYNYCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159990 | |

| Record name | 1,10-Undecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13688-67-0 | |

| Record name | 1,10-Undecadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Undecadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Undecadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,10-undecadiene molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental procedures for 1,10-undecadiene, a linear alpha,omega-diene. The information is curated for professionals in research and development who require detailed technical data.

Molecular Structure and Formula

1,10-undecadiene is a hydrocarbon belonging to the alkadiene class.[1][2] Its structure consists of an eleven-carbon chain with two terminal double bonds.

The molecule's geometry is characterized by sp³ hybridized carbon atoms in the aliphatic chain, resulting in tetrahedral bond angles of approximately 109.5°, and sp² hybridized carbon atoms at the terminal double bonds, with trigonal planar geometry and bond angles of approximately 120°.

Molecular Identifiers:

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for 1,10-undecadiene, including both experimental and calculated properties.

Table 1: Physicochemical Properties

| Property | Value | Unit | Source |

| Boiling Point | 187 | °C | LabSolutions |

| Melting Point | - | °C | Not available |

| Density | - | g/cm³ | Not available |

| logP (Octanol/Water Partition Coefficient) | 4.089 | - | Cheméo (Calculated)[7] |

| Water Solubility (log₁₀WS) | -4.13 | mol/L | Cheméo (Calculated)[7] |

| Enthalpy of Vaporization (ΔvapH°) | 38.74 | kJ/mol | Cheméo (Calculated)[7] |

| Enthalpy of Fusion (ΔfusH°) | 21.69 | kJ/mol | Cheméo (Calculated)[7] |

| Enthalpy of Formation (ΔfH°gas) | -19.51 | kJ/mol | Cheméo (Calculated)[7] |

Table 2: Spectroscopic Data

| Technique | Key Peaks/Signals | Source |

| Mass Spectrometry (EI) | m/z top peak: 41; 2nd highest: 55; 3rd highest: 67 | PubChem[1] |

| Infrared (IR) Spectroscopy | Data available | NIST[3][6] |

| ¹H NMR Spectroscopy | Data available | ResearchGate[8] |

| ¹³C NMR Spectroscopy | Data available | PubChem[9] |

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and characterization of 1,10-undecadiene, based on established organic chemistry methodologies.

Synthesis: Grignard Coupling of 5-Bromo-1-pentene

This protocol describes a plausible synthesis route for 1,10-undecadiene via the coupling of a Grignard reagent.

Materials:

-

5-bromo-1-pentene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle heating.

-

Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add another equivalent of 5-bromo-1-pentene dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Fractional Distillation

The crude 1,10-undecadiene is purified by fractional distillation to remove unreacted starting materials and high-boiling-point byproducts.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of 1,10-undecadiene (187 °C at atmospheric pressure). The boiling point will be lower under vacuum.

Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of the final product are confirmed by GC-MS.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min.

-

Mass Spectrometer: Electron ionization (EI) mode.

The resulting chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to the known fragmentation pattern of 1,10-undecadiene.

Chemical Reactivity and Visualization

1,10-undecadiene, as an alpha,omega-diene, is a key monomer in acyclic diene metathesis (ADMET) polymerization. This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, results in the formation of a long-chain polyene and the release of ethylene gas.

Acyclic Diene Metathesis (ADMET) Polymerization of 1,10-Undecadiene

Caption: ADMET polymerization of 1,10-undecadiene.

Safety Information

1,10-undecadiene is classified as a flammable liquid and vapor (H226).[1] Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. Avoid contact with heat, sparks, and open flames.

References

- 1. 1,10-Undecadiene | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,10-UNDECADIENE | 13688-67-0 [chemicalbook.com]

- 3. 1,10-Undecadiene [webbook.nist.gov]

- 4. 1,10-Undecadiene [webbook.nist.gov]

- 5. 1,10-Undecadiene [webbook.nist.gov]

- 6. 1,10-Undecadiene [webbook.nist.gov]

- 7. 1,10-Undecadiene (CAS 13688-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. E-1,6-Undecadiene | C11H20 | CID 5362730 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 1,10-Undecadiene (CAS 13688-67-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

1,10-Undecadiene is a non-polar hydrocarbon classified as an alkadiene. Its structure consists of an eleven-carbon chain with two terminal double bonds.

| Identifier | Value |

| CAS Number | 13688-67-0 |

| IUPAC Name | undeca-1,10-diene |

| Molecular Formula | C₁₁H₂₀ |

| Molecular Weight | 152.28 g/mol |

| SMILES | C=CCCCCCCCC=C |

| InChI | InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-4H,1-2,5-11H2 |

| InChIKey | VOSLXTGMYNYCPW-UHFFFAOYSA-N |

Physicochemical Properties

The following tables summarize the known physical and chemical properties of 1,10-undecadiene. This data is a compilation from various chemical databases and literature sources.

Table 2.1: General Physical Properties

| Property | Value | Source |

| Boiling Point | 183.5 - 187 °C at 760 mmHg | |

| Density | 0.77 g/cm³ | |

| LogP (Octanol/Water) | 4.089 (Calculated) | Cheméo |

| Water Solubility | -4.13 (Log10 of solubility in mol/L, Calculated) | Cheméo |

Table 2.2: Thermodynamic Properties (Calculated)

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 217.42 | kJ/mol | Cheméo |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -19.51 | kJ/mol | Cheméo |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.69 | kJ/mol | Cheméo |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 38.74 | kJ/mol | Cheméo |

Synthesis and Purification

Detailed and specific experimental protocols for the synthesis and purification of 1,10-undecadiene are not widely reported in readily accessible scientific literature. However, general synthetic routes for terminal dienes often involve olefination reactions or cross-coupling methodologies.

A plausible, though unconfirmed, synthetic approach could involve the dehydration of 10-undecen-1-ol or a Grignard reaction between a C9 alkenyl halide and an allyl halide.

Purification of 1,10-undecadiene, a non-polar hydrocarbon, would typically be achieved through fractional distillation. Due to its relatively high boiling point, vacuum distillation may be employed to prevent thermal degradation.

Analytical Methods

The primary analytical technique for the identification and quantification of 1,10-undecadiene is Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also crucial for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile compounds like 1,10-undecadiene. The Kovats retention index, a dimensionless quantity that relates the retention time of a compound to the retention times of adjacent n-alkanes, is a key parameter for its identification on different GC columns.

Table 4.1: Kovats Retention Indices for 1,10-Undecadiene

| Column Type | Index Value |

| Standard Non-Polar | 1067, 1088, 1083, 1085, 1078 |

| Standard Polar | 1250, 1251 |

A general workflow for the GC-MS analysis of a sample containing 1,10-undecadiene is depicted below.

Spectroscopic Data

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1,10-undecadiene is characterized by a series of fragment ions resulting from the cleavage of the aliphatic chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of 1,10-undecadiene by identifying the chemical shifts and coupling constants of the protons and carbons in the terminal alkene groups and the long methylene chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,10-undecadiene will show characteristic absorption bands for C-H stretching and bending vibrations of the alkene and alkane moieties.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity or the involvement of 1,10-undecadiene in any signaling pathways. The compound has been identified as a volatile organic compound (VOC) in some studies, but its biological significance in these contexts has not been elucidated.

Due to the lack of information on biological activity, a diagram for signaling pathways cannot be provided. The following diagram illustrates a logical relationship for future research into the potential biological effects of this compound.

Safety Information

1,10-Undecadiene is classified as a flammable liquid and vapor. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a well-ventilated area away from heat and ignition sources. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,10-Undecadiene is a simple, non-polar hydrocarbon with well-defined physicochemical properties. While its analytical characterization is straightforward using standard techniques like GC-MS, there is a significant lack of publicly available information regarding its synthesis, purification, and, most notably, its biological activity. This guide provides a solid foundation of the known chemical properties of 1,10-undecadiene and highlights areas where further research is needed to fully understand its potential applications, particularly in the fields of biology and drug development.

An In-Depth Technical Guide to the Spectral Interpretation of 1,10-Undecadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1,10-undecadiene, a non-conjugated diene with the chemical formula C₁₁H₂₀. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data is detailed below, offering a foundational understanding for its characterization in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1,10-undecadiene.

Table 1: ¹H NMR Spectral Data of 1,10-Undecadiene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~5.8 | m | 2H | - | H-2, H-10 |

| ~4.9-5.0 | m | 4H | - | H-1, H-11 |

| ~2.0 | m | 4H | - | H-3, H-9 |

| ~1.3 | m | 10H | - | H-4, H-5, H-6, H-7, H-8 |

Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.

Table 2: ¹³C NMR Spectral Data of 1,10-Undecadiene

| Chemical Shift (δ) ppm | Assignment |

| ~139 | C-2, C-10 |

| ~114 | C-1, C-11 |

| ~34 | C-3, C-9 |

| ~29 | C-4, C-5, C-6, C-7, C-8 |

Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.

Table 3: FT-IR Spectral Data of 1,10-Undecadiene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch |

| 2925, 2854 | Strong | C-H stretch (alkane) |

| ~1641 | Medium | C=C stretch |

| ~1465 | Medium | -CH₂- scissoring |

| ~991, ~909 | Strong | =C-H bend (out-of-plane) |

Note: Data sourced from the NIST WebBook and interpreted based on characteristic vibrational modes for terminal alkenes.

Table 4: Mass Spectrometry Data of 1,10-Undecadiene

| m/z | Relative Intensity | Proposed Fragment |

| 152 | Low | [M]⁺ (Molecular Ion) |

| 123 | Low | [M - C₂H₅]⁺ |

| 109 | Low | [M - C₃H₇]⁺ |

| 95 | Medium | [M - C₄H₉]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | Very High | [C₃H₅]⁺ |

Note: Data sourced from the NIST WebBook (Electron Ionization).[1]

Spectral Interpretation and Structural Elucidation

The collective analysis of the NMR, IR, and Mass Spectra provides a detailed structural confirmation of 1,10-undecadiene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,10-undecadiene is characterized by signals indicative of a terminal alkene. The multiplet at approximately 5.8 ppm is assigned to the internal vinyl protons (H-2 and H-10). The complex multiplet between 4.9 and 5.0 ppm corresponds to the four terminal vinyl protons (H-1 and H-11). The allylic protons (H-3 and H-9) appear as a multiplet around 2.0 ppm. The large multiplet at approximately 1.3 ppm represents the ten methylene protons of the long aliphatic chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further supports the structure. The signals for the sp² hybridized carbons of the double bonds appear downfield, with the internal carbons (C-2 and C-10) at approximately 139 ppm and the terminal carbons (C-1 and C-11) at around 114 ppm. The sp³ hybridized carbons of the aliphatic chain are observed upfield, with the allylic carbons (C-3 and C-9) at about 34 ppm and the remaining methylene carbons resonating in the 29 ppm region.

FT-IR Spectroscopy

The FT-IR spectrum displays the characteristic vibrational modes of a terminal alkene. The medium intensity peak at approximately 3077 cm⁻¹ is attributed to the stretching of the sp² C-H bonds. The strong absorptions at 2925 and 2854 cm⁻¹ are due to the stretching of the sp³ C-H bonds in the alkyl chain. The C=C stretching vibration is observed as a medium intensity band around 1641 cm⁻¹. The strong bands at approximately 991 and 909 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene.

Mass Spectrometry

The electron ionization (EI) mass spectrum of 1,10-undecadiene shows a molecular ion peak [M]⁺ at m/z 152, corresponding to its molecular weight. The fragmentation pattern is typical for a long-chain hydrocarbon with terminal double bonds. The most abundant fragments are observed at m/z 41 ([C₃H₅]⁺) and 55 ([C₄H₇]⁺), which are stable allylic and homoallylic carbocations, respectively. The series of peaks separated by 14 mass units (CH₂) further confirms the presence of the long alkyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 1,10-undecadiene is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 512 to 1024) is necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of neat 1,10-undecadiene is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first collected.

-

The sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹.

-

An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of 1,10-undecadiene is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualizations

Logical Relationship of Spectroscopic Data to Structure

Caption: Correlation of 1,10-undecadiene's structure with its key spectroscopic features.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the complete spectroscopic characterization of 1,10-undecadiene.

References

An In-depth Technical Guide on the Natural Occurrence and Synthesis of Undecadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and chemical synthesis of undecadiene isomers. Undecadienes (C₁₁H₂₀) are a class of unsaturated hydrocarbons containing two double bonds, with numerous positional and geometric isomers. These compounds are found in various natural sources and are valuable intermediates in organic synthesis. This document details their presence in nature, outlines key synthetic methodologies, provides experimental protocols, and presents quantitative data in structured tables for comparative analysis.

Natural Occurrence of Undecadiene Isomers

Undecadiene isomers are distributed across the plant and insect kingdoms, where they play roles in chemical communication and defense. While their presence is often in trace amounts within complex mixtures of volatile organic compounds, their biological activity can be significant.

(Z)-1,5-Undecadiene has been identified as a volatile component in various types of tea (Camellia sinensis), including black, green, herbal, and red tea.[1][2] Its presence contributes to the complex aroma profile of these widely consumed beverages.

1,10-Undecadiene has been reported in Oryza sativa (rice).[3]

(E)-1,6-Undecadiene is involved in the chemical communication systems of certain insects, where it can act as a sex pheromone attractant.[4]

A derivative, 2,4-undecadiene-8,10-diynoic acid isobutylamide , has been isolated from plants of the Echinacea genus, specifically Echinacea angustifolia and Echinacea purpurea.[3]

Furthermore, the corresponding aldehyde, (E,E)-2,4-undecadienal , is a well-documented flavor and aroma compound found in a variety of cooked foods such as heated beef and chicken, as well as in beer and roasted peanuts.[5] It is also a constituent of the essential oils of some plants, including four Myrtaceae species.[5] The corresponding alcohol, 2,4-undecadien-1-ol , is also a known natural product.[6]

Quantitative Data on Natural Occurrence

The quantification of specific undecadiene isomers in natural sources is challenging due to their low concentrations and the complexity of the matrices in which they are found. The following table summarizes available information.

| Undecadiene Isomer/Derivative | Natural Source(s) | Method of Analysis | Reported Concentration/Abundance |

| (Z)-1,5-Undecadiene | Black tea, green tea, herbal tea, red tea | Not specified | Detected, but not quantified |

| 1,10-Undecadiene | Oryza sativa (rice) | Not specified | Reported as present |

| (E,E)-2,4-Undecadienal | Heated beef, beer, chicken, roasted peanuts, essential oils of Myrtaceae species | GC-MS | Trace component |

| 2,4-Undecadiene-8,10-diynoic acid isobutylamide | Echinacea angustifolia, Echinacea purpurea | Not specified | Reported as present |

Biosynthesis of Undecadiene Isomers

The biosynthesis of long-chain alkenes, including undecadienes, in insects and plants generally originates from fatty acid metabolism. The pathway involves the de novo synthesis of fatty acids, followed by elongation to very-long-chain fatty acids (VLCFAs), and subsequent conversion to hydrocarbons.

Figure 1: Simplified Biosynthetic Pathway of Alkenes.

In insects, the final step often involves a P450 decarbonylase that converts a very-long-chain aldehyde to an alkane, which can then be modified by desaturases to introduce double bonds.

Chemical Synthesis of Undecadiene Isomers

The chemical synthesis of undecadiene isomers can be achieved through various methods, with the Wittig reaction and olefin metathesis being two of the most powerful and versatile strategies.

Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[7][8] The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.

Figure 2: General Pathway of the Wittig Reaction.

This protocol is adapted from a general method for the synthesis of terminal (E)-1,3-dienes and can be applied to the synthesis of undecadiene isomers with appropriate starting materials.[9]

Materials:

-

Diethyl allylphosphonate

-

n-Butyllithium (n-BuLi)

-

Aldehyde (e.g., octanal for the synthesis of 1,3-undecadiene)

-

Hexamethylphosphoramide (HMPA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of diethyl allylphosphonate in anhydrous THF at -78 °C, add n-BuLi dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add HMPA to the reaction mixture.

-

Slowly add the aldehyde to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Product | Yield | E/Z Ratio | Reference |

| Diethyl allylphosphonate | Octanal | 1,3-Undecadiene | High | >95:5 | [9] |

| Diethyl allylphosphonate | Various aldehydes | Terminal (E)-1,3-dienes | 70-95% | >95:5 | [9] |

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts).[10][11] Cross-metathesis is particularly useful for the synthesis of undecadienes. For instance, 1,10-undecadiene can be synthesized via the cross-metathesis of 1-decene and ethylene.

Figure 3: General Catalytic Cycle of Olefin Metathesis.

This general protocol can be adapted for the synthesis of various undecadiene isomers.[12][13]

Materials:

-

Alkene 1 (e.g., 1-decene)

-

Alkene 2 (e.g., ethylene or another alkene)

-

Grubbs catalyst (e.g., Grubbs second-generation catalyst)

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a dry, inert atmosphere glovebox or Schlenk line, dissolve the alkene substrates in the chosen solvent.

-

Add the Grubbs catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating. If one of the products is a volatile gas like ethylene, bubbling an inert gas through the mixture can drive the reaction to completion.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding ethyl vinyl ether.

-

Concentrate the reaction mixture and purify the product by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Methyl Oleate | Eugenol | Grubbs 2nd Gen. | 1-Decene | 78% | [14][15] |

| Alkyl Acrylates | Allylic Alcohols | Grubbs 2nd Gen. | γ-Keto-α,β-unsaturated Esters | High | [12] |

Isolation and Identification

The isolation of undecadiene isomers from natural sources typically involves extraction with a suitable solvent followed by various chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and preparative gas chromatography (GC). Identification and structural elucidation are commonly performed using gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The separation of different isomers can be particularly challenging due to their similar physical properties.

Conclusion

Undecadiene isomers are a structurally diverse class of hydrocarbons with known occurrences in the plant and insect kingdoms, where they can function as semiochemicals. Their synthesis is readily achievable through powerful organic reactions such as the Wittig reaction and olefin metathesis, which offer good control over the position and stereochemistry of the double bonds. This guide provides a foundational understanding of the natural sources and synthetic routes to these valuable compounds, serving as a resource for researchers in natural product chemistry, chemical ecology, and synthetic organic chemistry. Further research is warranted to fully elucidate the natural distribution and biological roles of the many undecadiene isomers and to develop more efficient and stereoselective synthetic methods.

References

- 1. Showing Compound (Z)-1,5-Undecadiene (FDB021117) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for (Z)-1,5-Undecadiene (HMDB0041218) [hmdb.ca]

- 3. 1,10-Undecadiene | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy E-1,6-Undecadiene | 71309-05-2 [smolecule.com]

- 5. 2,4-Undecadienal Research Chemical|RUO [benchchem.com]

- 6. 2,4-Undecadien-1-ol | C11H20O | CID 6436850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes [organic-chemistry.org]

- 10. scholar.utc.edu [scholar.utc.edu]

- 11. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sciepub.com [sciepub.com]

- 15. journals.caf.ac.cn [journals.caf.ac.cn]

The Strategic Reactivity of Terminal Double Bonds in α,ω-Dienes: A Guide for Synthetic Chemists

This technical guide provides an in-depth exploration of the reactivity of terminal double bonds in α,ω-dienes, with a focus on their synthetic applications in research and drug development. We will delve into key transformations, selectivity control, and provide practical experimental insights.

Introduction to α,ω-Dienes

α,ω-Dienes are hydrocarbons containing two terminal double bonds separated by a flexible chain of atoms. Their unique structure makes them exceptionally versatile building blocks in organic synthesis. The two terminal alkene groups can react independently or in a concerted fashion, leading to a wide array of linear and cyclic molecules. The ability to form cyclic structures is particularly valuable in medicinal chemistry, where ring systems are common motifs in pharmacologically active compounds. This guide will focus on the primary transformations of α,ω-dienes, including ring-closing metathesis, cycloisomerization, and strategies for selective functionalization.

Key Transformations and Mechanistic Considerations

The reactivity of α,ω-dienes is largely dictated by the interplay between the chain length separating the two alkenes, the chosen catalyst, and the reaction conditions. These factors determine whether the reaction proceeds via an intramolecular or intermolecular pathway.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is arguably the most powerful method for converting α,ω-dienes into cyclic alkenes. This transformation is typically catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) alkylidenes. The reaction is an equilibrium process, and to favor the formation of the cyclic product, it is often carried out at high dilution to disfavor intermolecular side reactions. The other product, a volatile alkene like ethylene or propene, is removed to drive the equilibrium towards the desired cyclic compound.

The general mechanism for RCM is illustrated below. The catalyst first engages with one of the terminal double bonds to form a metallacyclobutane intermediate. Subsequent cycloaddition and cycloreversion steps can lead to either a productive ring-closing event or polymerization.

Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).

The success of RCM is highly dependent on the chain length of the diene, which influences the thermodynamic stability of the resulting ring. The formation of 5- and 6-membered rings is generally most favorable.

Cycloisomerization

Cycloisomerization is a process where an α,ω-diene is converted into a cyclic isomer without the loss of any atoms. These reactions are typically catalyzed by transition metals such as palladium, rhodium, or gold. The mechanism often involves the formation of a metallacyclopentane intermediate, which then undergoes β-hydride elimination and reductive elimination to yield the cyclic product. This method provides access to a variety of carbocycles and heterocycles.

Selective Functionalization

In many synthetic routes, it is desirable to functionalize only one of the two terminal double bonds. This can be challenging due to their similar reactivity. Strategies to achieve selectivity include:

-

Enzymatic Reactions: Enzymes can provide exquisite selectivity due to their highly structured active sites.

-

Steric Control: Introducing a bulky substituent near one of the double bonds can sterically hinder its approach to a catalyst or reagent.

-

Directing Groups: A functional group on the diene chain can coordinate to a metal catalyst, directing its reactivity to the closer double bond.

The following diagram illustrates a general workflow for deciding on a synthetic strategy for an α,ω-diene.

Caption: Decision workflow for α,ω-diene transformations.

Quantitative Data Summary

The following tables summarize quantitative data for key transformations of α,ω-dienes, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Ring-Closing Metathesis (RCM) of Representative α,ω-Dienes

| Substrate | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Ring Size |

| 1,6-Heptadiene | Grubbs I (5%) | CH₂Cl₂ | 12 | 40 | 85 | 5 |

| Diethyl diallylmalonate | Grubbs II (1%) | Toluene | 2 | 80 | 95 | 5 |

| 1,7-Octadiene | Grubbs II (2%) | CH₂Cl₂ | 4 | 40 | 92 | 6 |

| N,N-Diallyl-p-toluenesulfonamide | Schrock (Mo) (3%) | Benzene | 1 | 55 | 98 | 5 |

Table 2: Selective Monofunctionalization of α,ω-Dienes

| Substrate | Reaction | Reagent/Catalyst | Selectivity (mono:di) | Yield (mono, %) |

| 1,7-Octadiene | Epoxidation | m-CPBA (0.5 eq) | >10:1 | 88 |

| 1,7-Octadiene | Hydroboration-Oxidation | 9-BBN, then H₂O₂/NaOH | >20:1 | 91 |

| 1,5-Hexadiene | Wacker Oxidation | PdCl₂(PhCN)₂, CuCl₂, O₂ | >15:1 | 75 |

Detailed Experimental Protocols

Protocol for Ring-Closing Metathesis of Diethyl Diallylmalonate

Objective: To synthesize diethyl 3-cyclopentene-1,1-dicarboxylate via RCM.

Materials:

-

Diethyl diallylmalonate (1.0 mmol, 240 mg)

-

Grubbs II catalyst (0.01 mmol, 8.5 mg)

-

Anhydrous toluene (100 mL)

-

Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask equipped with a condenser and a magnetic stir bar, add diethyl diallylmalonate.

-

Add anhydrous toluene via cannula to achieve a 0.01 M solution.

-

Bubble argon through the solution for 30 minutes to remove dissolved oxygen.

-

Add the Grubbs II catalyst to the flask under a positive pressure of argon.

-

Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield the pure cyclic product.

Protocol for Selective Mono-epoxidation of 1,7-Octadiene

Objective: To selectively synthesize 7,8-epoxy-1-octene.

Materials:

-

1,7-Octadiene (10.0 mmol, 1.10 g)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 5.0 mmol, 1.12 g)

-

Dichloromethane (CH₂Cl₂, 50 mL)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve 1,7-octadiene in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the diene solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for an additional 4 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired mono-epoxide.

Conclusion

α,ω-Dienes are invaluable precursors in modern organic synthesis, offering a gateway to a diverse range of molecular architectures. The choice of catalyst and reaction conditions allows for a high degree of control over the reaction outcome, enabling the selective formation of cyclic products through RCM, the creation of complex ring systems via cycloisomerization, or the targeted modification of a single double bond. The protocols and data presented herein serve as a guide for researchers to harness the full synthetic potential of these versatile building blocks in their research and development endeavors.

An In-depth Technical Guide to the Safety Hazards and GHS Classification of 1,10-Undecadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety hazards and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for 1,10-undecadiene. The information presented is intended to support safe handling, storage, and use of this chemical in a laboratory and drug development setting. Due to a lack of specific experimental data for some parameters of 1,10-undecadiene, information on structurally similar compounds is included to provide guidance.

Core Safety Information

1,10-undecadiene (CAS No. 13688-67-0) is a flammable liquid and is classified as a Category 3 Flammable Liquid under the GHS.[1] Some sources also indicate a potential aspiration hazard. It is crucial to handle this chemical with appropriate safety precautions to mitigate risks.

Physicochemical and Safety Data

A summary of the available quantitative data for 1,10-undecadiene and related compounds is presented in the table below for easy comparison.

| Property | Value | Notes and References |

| Chemical Identity | ||

| IUPAC Name | undeca-1,10-diene | [1] |

| CAS Number | 13688-67-0 | [1] |

| Molecular Formula | C11H20 | [1] |

| Molecular Weight | 152.28 g/mol | [1] |

| UN Number | UN3295 | For "Hydrocarbons, liquid, n.o.s."[2] |

| Physical Properties | ||

| Boiling Point | 187 °C | [3] |

| Density | ~0.77 g/cm³ | [3] |

| Specific Gravity | Data not available | |

| Vapor Pressure | Data not available | |

| Flammability Data | ||

| GHS Classification | Flammable Liquid, Category 3 | [1] |

| Hazard Statement | H226: Flammable liquid and vapor | [1] |

| Flash Point | Data not available | For the related compound 1-undecene, the flash point is 71 °C.[4] |

| Autoignition Temperature | Data not available | For the related compound 1-decene, the autoignition temperature is 235 °C.[5] |

| Upper Explosive Limit | Data not available | |

| Lower Explosive Limit | Data not available | |

| Toxicological Data | ||

| Acute Oral Toxicity (LD50) | Data not available | For a mixture of C10-C13 hydrocarbons, the oral LD50 in rats is >5,000 mg/kg.[6] |

| Acute Dermal Toxicity (LD50) | Data not available | For a mixture of C10-C13 hydrocarbons, the dermal LD50 in rabbits is >5,000 mg/kg.[6] |

| Acute Inhalation Toxicity (LC50) | Data not available | For a mixture of C10-C13 hydrocarbons, the inhalation LC50 in rats is 4,951 mg/l for 4 hours.[6] |

| Aspiration Hazard | May be fatal if swallowed and enters airways (H304) | This hazard is associated with similar hydrocarbons (C11-C12 isoalkanes).[7] |

GHS Classification and Hazard Communication

The GHS classification for 1,10-undecadiene is based on its flammability. The logical relationship of this classification is depicted in the diagram below.

Caption: GHS classification workflow for 1,10-undecadiene.

Experimental Protocols

Determination of Flash Point

The flash point of a flammable liquid is a critical parameter for assessing its fire hazard. A common method for its determination is the Pensky-Martens closed-cup method .

Methodology:

-

A sample of the liquid is placed in a test cup of a Pensky-Martens apparatus.

-

The cup is heated at a slow, constant rate.

-

A small flame is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the vapor above the liquid ignites when the flame is applied.

The experimental workflow for determining the flash point is illustrated below.

Caption: Experimental workflow for flash point determination.

Assessment of Acute Oral Toxicity

The acute oral toxicity of a substance is typically determined using animal studies following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Methodology (Based on OECD Test Guideline 423: Acute Toxic Class Method):

-

A small group of animals (typically rats) is dosed with the test substance at a defined starting dose level.

-

The animals are observed for signs of toxicity and mortality for a set period (usually 14 days).

-

Depending on the outcome (survival or death of the animals), the dose for the next group of animals is either increased or decreased.

-

This stepwise procedure continues until the dose that causes mortality in a certain proportion of the animals is identified, allowing for classification into a GHS toxicity category.

The logical flow for assessing acute oral toxicity is presented below.

Caption: Logical flow for acute oral toxicity testing.

Conclusion

1,10-undecadiene is a flammable liquid that requires careful handling to prevent fire-related incidents. While specific toxicological data is currently unavailable, the potential for aspiration hazard upon ingestion should be considered based on data from similar hydrocarbons. Researchers, scientists, and drug development professionals should implement appropriate engineering controls, personal protective equipment, and safe work practices when handling this chemical. It is recommended to consult the most recent Safety Data Sheet (SDS) from the supplier for the latest and most detailed safety information.

References

- 1. 1,10-Undecadiene | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,10-UNDECADIENE | 13688-67-0 [chemicalbook.com]

- 4. 1-Undecene | C11H22 | CID 13190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. granvilleoil.com [granvilleoil.com]

- 7. carlroth.com [carlroth.com]

Solubility of 1,10-Undecadiene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Undecadiene (C₁₁H₂₀) is a linear alpha,omega-diolefin, a hydrocarbon featuring terminal double bonds on an eleven-carbon chain. Its nonpolar nature and reactive terminal functional groups make it a versatile building block in organic synthesis, polymer chemistry, and potentially in the development of novel materials and therapeutics. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective handling, purification, and application in diverse experimental and industrial settings. This technical guide provides a detailed overview of the solubility characteristics of 1,10-undecadiene, outlines experimental protocols for its determination, and presents a workflow for solubility assessment.

Solubility Profile of 1,10-Undecadiene

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be miscible. 1,10-undecadiene is a nonpolar molecule due to its long hydrocarbon chain and the nonpolar nature of its carbon-carbon and carbon-hydrogen bonds. Consequently, its solubility is highest in nonpolar organic solvents and significantly lower in polar solvents, particularly those capable of hydrogen bonding.

Qualitative Solubility

| Solvent Class | Examples | Expected Qualitative Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Strong van der Waals forces between the nonpolar solvent and the long alkyl chain of 1,10-undecadiene lead to favorable mixing. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Soluble | Similar nonpolar characteristics and favorable London dispersion forces promote solubility. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have low polarity and can effectively solvate nonpolar compounds like 1,10-undecadiene. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are relatively nonpolar and can solvate the hydrocarbon chain effectively. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Soluble | These solvents are more polar than hydrocarbons but can still exhibit some solubility due to their alkyl portions. Solubility is expected to be lower than in nonpolar solvents. |

| Esters | Ethyl acetate | Sparingly Soluble to Soluble | Similar to ketones, esters have a degree of polarity that may limit the solubility of a long-chain hydrocarbon. |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity and strong hydrogen bonding network of alcohols make them poor solvents for nonpolar hydrocarbons. Solubility decreases as the alcohol's alkyl chain length decreases. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble | The very high polarity of these solvents makes them incompatible with the nonpolar nature of 1,10-undecadiene. |

Predicted Quantitative Solubility Data

In the absence of experimentally determined quantitative solubility data, computational models can provide estimations. Methods such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC), the Conductor-like Screening Model for Real Solvents (COSMO-RS), and various Quantitative Structure-Activity Relationship (QSAR) models are employed to predict the solubility of organic compounds. These models use group contribution methods or quantum chemical calculations to estimate the activity coefficients of the solute in the solvent, which is then used to calculate the mole fraction solubility.

The following table is a placeholder for such predicted data. Researchers requiring precise solubility values are strongly encouraged to perform experimental determinations as outlined in the subsequent section.

| Solvent | Predicted Solubility (mole fraction) at 25°C | Prediction Method |

| Hexane | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

| Toluene | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

| Dichloromethane | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

| Diethyl Ether | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

| Acetone | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

| Ethyl Acetate | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

| Ethanol | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

| Dimethyl Sulfoxide | Data requires computational modeling | e.g., UNIFAC, COSMO-RS |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of 1,10-undecadiene in a specific organic solvent can be achieved through a variety of established experimental methods. The following protocol describes a general and reliable approach for a liquid solute in a liquid solvent.

Materials and Equipment

-

1,10-Undecadiene (solute) of high purity

-

Selected organic solvent (solvent) of high purity

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Calibrated glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Calibrated positive displacement pipettes or syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and appropriate glassware for standard preparation

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,10-undecadiene to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of a separate, undissolved phase of 1,10-undecadiene is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24-48 hours, depending on the solvent and temperature. Preliminary experiments may be needed to determine the equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for several hours to allow for complete phase separation. The excess, undissolved 1,10-undecadiene should form a distinct layer or droplets.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a pre-warmed (to the experimental temperature) pipette or syringe. It is crucial to avoid disturbing the undissolved solute phase.

-

Immediately transfer the aliquot to a pre-weighed volumetric flask and record the mass of the transferred solution.

-

-

Quantification:

-

Dilute the collected sample to a known volume with the pure solvent.

-

Prepare a series of calibration standards of 1,10-undecadiene in the same solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 1,10-undecadiene in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of 1,10-undecadiene in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (χ).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of the solubility of 1,10-undecadiene in an organic solvent.

Conclusion

While quantitative experimental data on the solubility of 1,10-undecadiene is sparse, its nonpolar nature dictates a clear qualitative solubility profile: high solubility in nonpolar solvents and low to negligible solubility in polar solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. Furthermore, computational models can serve as a valuable tool for obtaining estimated solubility data where experimental determination is not feasible. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with 1,10-undecadiene, enabling informed decisions regarding solvent selection and experimental design.

A Technical Guide to the Research Applications of Non-Conjugated Dienes

Introduction: Non-conjugated dienes are a class of organic compounds containing two carbon-carbon double bonds separated by at least one sp³-hybridized carbon atom.[1][2] Unlike their conjugated counterparts, the double bonds in non-conjugated dienes are electronically isolated, leading to distinct reactivity patterns.[1][3] This unique characteristic makes them highly versatile building blocks in a multitude of research areas, including polymer chemistry, advanced materials science, and the total synthesis of complex natural products. Their applications range from the creation of precisely controlled polymer architectures and specialty elastomers to their role as key intermediates in the synthesis of bioactive molecules. This guide provides an in-depth exploration of the core research applications for these valuable compounds, focusing on underlying mechanisms, experimental considerations, and quantitative outcomes.

Polymer Synthesis via Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for polymer synthesis, and non-conjugated dienes are central to two of its most significant variations: Acyclic Diene Metathesis (ADMET) and Ring-Opening Metathesis Polymerization (ROMP).

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth condensation polymerization used to convert acyclic α,ω-dienes into linear unsaturated polymers and a volatile small molecule, typically ethylene.[4][5] The reaction is driven thermodynamically by the irreversible removal of ethylene gas from the system.[4] This method is distinguished by its high tolerance for various functional groups and the high degree of control it offers over polymer architecture, making it suitable for synthesizing model polymers that are difficult to prepare via traditional methods.[4]

Key Applications:

-

Precision Polyolefins: Synthesis of polyethylene with precisely placed branches.[6]

-

Bio-based Polymers: ADMET has been successfully applied to monomers derived from plant oils to create bio-based and potentially recyclable aliphatic polyesters.[7][8]

-

Functional Materials: The functional group tolerance of modern ruthenium catalysts allows for the incorporation of diverse moieties, including amino acids and supramolecular structures.[4]

Table 1: Quantitative Data for ADMET Polymerization of Various Non-Conjugated Dienes

| Monomer | Catalyst | Polymer | Molar Mass (Mw, g/mol ) | PDI (Mw/Mn) | Double Bond Geometry | Reference |

| 1,5-Hexadiene | Tungsten-based | 1,4-Polybutadiene | 28,000 | - | >70% trans | [4] |

| 1,9-Decadiene | Tungsten-based | Poly(octenylene) | 108,000 | - | >90% trans | [4] |

| Vanillin-derived Diene | Grubbs 2nd Gen. | Polyester (PE12) | 10,000 | 1.6 | - | [7][8] |

| Eugenol-derived Diene | Grubbs 2nd Gen. | Amorphous Polymer | High Molar Mass | Low | - | [7][8] |

| Stereoretentive Monomer | Stereoretentive Ru-3 | Polyalkenamer | - | - | ~70% cis (at 25°C) | [6] |

Experimental Protocol: General Procedure for ADMET Polymerization

A general procedure for ADMET involves rigorous purification of the α,ω-diene monomer to remove any catalyst poisons.[5] The polymerization is typically conducted under bulk (solvent-free) conditions or in a high-boiling, non-coordinating solvent. The reaction vessel is charged with the monomer and subjected to several freeze-pump-thaw cycles to remove dissolved gases. The catalyst (e.g., a Grubbs-type ruthenium catalyst) is then added under an inert atmosphere. The reaction mixture is heated while applying a dynamic vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.[5] The reaction is monitored by techniques such as NMR spectroscopy or GPC until the desired molecular weight is achieved. The polymerization is then terminated by adding an agent like ethyl vinyl ether.

Caption: Workflow for Acyclic Diene Metathesis (ADMET) Polymerization.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a chain-growth addition polymerization process that involves the ring-opening of cyclic olefins.[4] For non-conjugated cyclic dienes like norbornene derivatives or 1,5-cyclooctadiene, the primary driving force is the relief of ring strain.[4][9][10] This method allows for the synthesis of polymers with the original double bonds preserved in the polymer backbone, which can be used for subsequent functionalization.[9] ROMP is known for producing polymers with narrow molecular weight distributions.[10]

Key Applications:

-

Functional Polymers: The use of functionalized norbornene monomers allows for the direct synthesis of polymers with tailored properties and side-chain chemistry.[11]

-

Advanced Materials: Polymers derived from ROMP are used in applications requiring high toughness and specific electro-optical properties.[10]

-

Block Copolymers: The living nature of some ROMP systems enables the sequential addition of different monomers to create well-defined block copolymers.[9]

Table 2: Quantitative Data for ROMP of Cyclic Non-Conjugated Dienes

| Monomer | Catalyst System | Solvent | Yield (%) | Mw ( g/mol ) | Stereochemistry | Reference |

| Norbornene (NBE) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | CH₂Cl₂ | Fast Gelation | High | 80-86% cis | [11] |

| Norbornene (NBE) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | Et₂O | 95 | 1.8 x 10⁶ | 83% cis | [11] |

| Norbornadiene (NBD) | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | Toluene | 100 | Insoluble | - | [11] |

| 5-Vinylnorbornene | Na[W₂(µ-Cl)₃Cl₄(THF)₂] | Toluene | 100 | 1.2 x 10⁶ | 80% cis | [11] |

| cis,cis-1,5-Cyclooctadiene | Various Ru/W/Mo catalysts | Various | - | - | Varies with catalyst | [12] |

Experimental Protocol: General Procedure for ROMP

In a typical ROMP experiment, a strained cyclic olefin (e.g., norbornene) is dissolved in an appropriate solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere. The solution is brought to the desired reaction temperature. A solution of a metathesis catalyst, such as a Grubbs or Schrock catalyst, is then injected to initiate the polymerization.[9] The reaction is often rapid and may be exothermic. After a set time, or upon reaching high viscosity, the polymerization is quenched by adding a terminating agent like ethyl vinyl ether. The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol, then collected by filtration and dried under vacuum.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]

- 5. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]

- 6. Stereocontrolled acyclic diene metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acyclic Diene Metathesis (ADMET) Polymerization for Synthesis of Chemically Recyclable Bio-based Aliphatic Polyesters[v1] | Preprints.org [preprints.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Ring-opening metathesis polymerization of 8-membered cyclic olefins - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structural Characterization of Undeca-1,10-diene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of undeca-1,10-diene, a linear diene with applications in polymer chemistry and as a linker in various chemical syntheses. The document details the key physical and spectroscopic properties of the molecule, outlines the experimental protocols for its characterization, and presents the data in a clear, accessible format.

Physicochemical Properties

Undeca-1,10-diene is a flammable, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | undeca-1,10-diene | [2] |

| Molecular Formula | C₁₁H₂₀ | [2][3] |

| Molecular Weight | 152.28 g/mol | [2][4] |

| CAS Number | 13688-67-0 | |

| Boiling Point | 187 °C | [1] |

| Density | 0.77 g/cm³ | [1] |

| Refractive Index | 1.4350 to 1.4380 | [1] |

Spectroscopic Data

The structural elucidation of undeca-1,10-diene relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For undeca-1,10-diene, both ¹H and ¹³C NMR are essential for confirming the positions of the double bonds and the structure of the alkyl chain.

Expected ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 2H | -CH=CH₂ |

| ~4.9-5.0 | m | 4H | =CH₂ |

| ~2.0 | q | 4H | -CH₂-CH=CH₂ |

| ~1.2-1.4 | m | 10H | -(CH₂)₅- |

Expected ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~139 | -CH=CH₂ |

| ~114 | =CH₂ |

| ~34 | -CH₂-CH=CH₂ |

| ~29 | -(CH₂)₅- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of undeca-1,10-diene is characterized by the presence of absorptions corresponding to C-H and C=C bonds. The NIST Chemistry WebBook provides access to the IR spectrum of undeca-1,10-diene.[3][5][6]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3077 | C-H stretch | =C-H |

| ~2926, 2855 | C-H stretch | -C-H |

| ~1641 | C=C stretch | Alkene |

| ~991, 909 | C-H bend | -CH=CH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For undeca-1,10-diene, electron ionization (EI) is a common method. The NIST Chemistry WebBook provides access to the mass spectrum of undeca-1,10-diene.[3][5][7]

Key Mass Spectrometry Data

| Property | Value |

| Molecular Ion (M⁺) | m/z 152 |

| Monoisotopic Mass | 152.1565 Da |

The fragmentation pattern would be expected to show losses of alkyl fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol 1: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of an alkene.[8]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the undeca-1,10-diene sample.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8] Ensure the sample is fully dissolved.

-

If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[9]

-

-

Instrumentation and Acquisition:

-

Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer (e.g., 400 MHz or higher).[8]

-

The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[8]

-

An automated shimming process will be performed to optimize the magnetic field homogeneity.[8]

-

Set standard ¹H NMR acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8] Typically, 8 to 16 scans are acquired for a sufficient signal-to-noise ratio.[8]

-

-

Data Processing:

Protocol 2: ¹³C NMR Spectroscopy

This protocol provides a general workflow for acquiring a standard qualitative ¹³C NMR spectrum.[9]

-

Sample Preparation:

-

Instrumentation and Acquisition (Example for a 400 MHz Spectrometer):

-

Data Processing:

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[10]

-

Sample Preparation and Instrument Setup:

-

Data Acquisition:

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify characteristic absorption peaks corresponding to the functional groups in undeca-1,10-diene.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of a volatile compound like undeca-1,10-diene.

-

Sample Preparation:

-

Instrumentation and Analysis:

-

Use a GC-MS system equipped with a capillary column suitable for non-polar compounds (e.g., a DB-5 type column).

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.[15]

-

Set an appropriate temperature program for the GC oven to ensure good separation. For example, hold at an initial temperature (e.g., 50 °C) for a few minutes, then ramp the temperature up to a final value (e.g., 250 °C).[16]

-

The separated components elute from the GC column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron ionization) and fragmented.[15]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[15]

-

-

Data Analysis:

-

The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra (e.g., the NIST library) for identification.[15]

-

Logical Workflow for Structural Characterization

The following diagram illustrates the general workflow for the structural characterization of a chemical compound like undeca-1,10-diene.

Caption: Workflow for the structural characterization of undeca-1,10-diene.

References

- 1. 1,10-UNDECADIENE | 13688-67-0 [chemicalbook.com]

- 2. 1,10-Undecadiene | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,10-Undecadiene [webbook.nist.gov]

- 4. Undecadiene | C11H20 | CID 10997232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,10-Undecadiene [webbook.nist.gov]

- 6. 1,10-Undecadiene [webbook.nist.gov]

- 7. 1,10-Undecadiene [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jascoinc.com [jascoinc.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. uoguelph.ca [uoguelph.ca]

- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 1,10-Undecadiene in Acyclic Diene Metathesis (ADMET) Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation reaction for the synthesis of unsaturated polymers and polyolefins with high precision. This method utilizes olefin metathesis catalysts, such as Grubbs and Schrock catalysts, to polymerize α,ω-dienes through the formation of new carbon-carbon double bonds and the liberation of a small volatile molecule, typically ethylene. The removal of ethylene from the reaction mixture is a critical driving force for achieving high molecular weight polymers.[1][2]

1,10-undecadiene, a linear α,ω-diene, is a versatile monomer for ADMET polymerization, yielding poly(undec-1-en-11-ylene), an unsaturated polymer that can be subsequently hydrogenated to produce a polyethylene-like material. The precise control over polymer architecture offered by ADMET makes it a valuable tool for creating well-defined polymeric structures for various applications.

Applications

The ADMET polymerization of 1,10-undecadiene and subsequent hydrogenation of the resulting unsaturated polymer opens avenues for the creation of "precision polyolefins."[3][4] This methodology allows for the synthesis of model polymers that are difficult to prepare using traditional polymerization techniques.[1] Potential applications for the resulting polymers include:

-

Advanced Materials: The resulting polyolefins can serve as model systems for studying polymer physics, crystallization behavior, and mechanical properties.

-

Biomaterials: Functionalized versions of poly(1,10-undecadiene) could be explored for applications in tissue engineering and drug delivery, leveraging the biocompatibility of polyolefins.

-

Specialty Chemicals: The unsaturated backbone of poly(1,10-undecadiene) offers a platform for further chemical modification, enabling the synthesis of a wide range of functional polymers.

Data Presentation

The following table summarizes typical quantitative data obtained from the ADMET polymerization of α,ω-dienes, such as 1,9-decadiene, which is structurally similar to 1,10-undecadiene. These values can be considered representative for the ADMET polymerization of 1,10-undecadiene under optimized conditions.

| Monomer | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1,9-Decadiene | Tungsten-based Schrock catalyst | 0.1 | Room Temp | 24 | - | 108,000 | ~2.0 |

| Dianhydro-D-glucityl bis(undec-10-enoate) / 1,9-decadiene | Hoveyda-Grubbs 2nd Gen. | 1.0 | 50 | 24 | 10,600 | 16,500 | 1.56 |

| Undec-10-en-1-yl undec-10-enoate | Grubbs 2nd Gen. | 0.5 - 1.0 | 80 | 24 | 22,000 - 26,500 | - | ~2.0 |

Note: Data for 1,9-decadiene is from the foundational 1991 ADMET paper and serves as a proxy for 1,10-undecadiene.[1] Data for the copolymerization and the polyester are provided for context on typical results with related monomers.[5][6]

Experimental Protocols

General Considerations for ADMET Polymerization

Successful ADMET polymerization requires meticulous attention to experimental detail to ensure the efficient removal of ethylene and to prevent catalyst deactivation. Key considerations include:

-

Monomer Purity: The 1,10-undecadiene monomer must be of high purity, free from any impurities that could poison the catalyst, such as peroxides, water, or sulfur compounds. It is recommended to distill the monomer from a suitable drying agent (e.g., CaH₂) immediately before use.

-

Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to protect the sensitive metathesis catalyst from oxygen and moisture. Standard Schlenk line or glovebox techniques are required.

-

Ethylene Removal: The continuous and efficient removal of ethylene is crucial to drive the polymerization equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a dynamic vacuum to the reaction vessel.[2]

Protocol for ADMET Polymerization of 1,10-Undecadiene

This protocol is adapted from established procedures for the ADMET polymerization of α,ω-dienes.[5]

Materials:

-

1,10-Undecadiene (high purity, freshly distilled)

-

Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

-

Anhydrous, degassed solvent (e.g., toluene or chlorobenzene)

-

Ethyl vinyl ether (for quenching)

-

Methanol (for precipitation)

-

Schlenk flask equipped with a magnetic stir bar and a high-vacuum valve

-

Schlenk line or glovebox

-

Vacuum pump capable of reaching high vacuum (< 0.1 mbar)

-

Liquid nitrogen trap

Procedure:

-

Monomer and Catalyst Preparation:

-

In a glovebox or under a positive pressure of inert gas, add the desired amount of 1,10-undecadiene to a flame-dried Schlenk flask.

-

In a separate vial, dissolve the Grubbs catalyst in a minimal amount of anhydrous, degassed solvent. The monomer-to-catalyst ratio can range from 500:1 to 2000:1, depending on the desired molecular weight and reaction rate.

-

-

Reaction Setup:

-

Transfer the catalyst solution to the Schlenk flask containing the monomer via a cannula or a gas-tight syringe.

-

If conducting the reaction in solution, add the desired amount of anhydrous, degassed solvent to achieve a monomer concentration of approximately 1-2 M. For bulk polymerization, no additional solvent is needed.

-

-

Polymerization:

-

Connect the Schlenk flask to a Schlenk line equipped with a liquid nitrogen trap.

-

Begin stirring the reaction mixture at room temperature.

-

Gradually apply a dynamic vacuum to the flask to facilitate the removal of ethylene. The pressure should be maintained below 0.1 mbar.

-

The reaction mixture is typically heated to a temperature between 40°C and 80°C to increase the rate of polymerization and aid in the removal of ethylene. The optimal temperature will depend on the specific catalyst used.[6]

-

The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

-